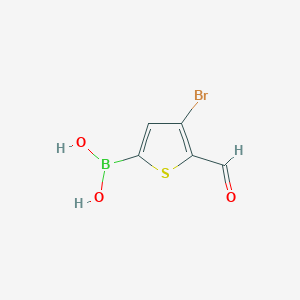

3-Bromo-2-formylthiophene-5-boronic acid

描述

Significance of Heterocyclic Building Blocks in Advanced Chemical Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the largest and most diverse family of organic compounds. rsc.org Their prevalence in nature is remarkable, forming the core of essential biomolecules like nucleic acids and many vitamins. researchgate.net In medicinal chemistry, heterocyclic scaffolds are identified as "privileged structures" due to their frequent appearance in pharmacologically active compounds. rsc.org An analysis of FDA-approved drugs revealed that a majority of small-molecule pharmaceuticals incorporate a heterocyclic moiety, highlighting their critical role in drug design. umich.edu

Thiophene (B33073), a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of modern synthetic chemistry. fluorochem.co.ukacs.org Its unique electronic properties, stemming from the participation of sulfur's lone pair electrons in the π-system, confer significant aromatic stability. fluorochem.co.uk This stability, coupled with its susceptibility to a wide range of chemical transformations such as electrophilic substitution and metallation, makes the thiophene ring an exceptionally versatile platform. acs.orgresearchgate.net

The thiophene nucleus is a key component in a vast array of functional materials, particularly in the field of organic electronics, where thiophene-based polymers are used in conducting polymers, organic photovoltaics, and sensors. fluorochem.co.ukrsc.orgrsc.org Furthermore, its derivatives are integral to numerous therapeutic agents, demonstrating a broad spectrum of biological activities. acs.orgacs.org The ability to readily functionalize the thiophene ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. rsc.org

The true synthetic power of 3-Bromo-2-formylthiophene-5-boronic acid lies in the strategic placement of three distinct and chemoselectively addressable functional groups on the thiophene ring. This arrangement facilitates orthogonal synthesis, where each functional group can be reacted independently without interfering with the others, allowing for the stepwise and controlled construction of molecular complexity. nih.govnih.gov

The Bromo Group: The bromine atom at the 3-position is a classic handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in reactions like Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com The reactivity of bromo-thiophenes in such transformations is well-documented. rsc.org

The Formyl Group: The aldehyde (formyl) group at the 2-position is a versatile functional group for a multitude of transformations. It can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), reductive amination to form amines, and oxidation to a carboxylic acid, providing numerous pathways for molecular elaboration.

The Boronic Acid Group: The boronic acid at the 5-position is pre-activated for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. sigmaaldrich.com Its presence allows for the direct introduction of aryl or vinyl substituents at this position with high efficiency and functional group tolerance. rsc.org

The integration of these three groups onto a single thiophene scaffold creates a powerful building block. The differential reactivity of the C-Br bond and the C-B(OH)₂ bond under various palladium-catalyzed conditions, along with the independent reactivity of the formyl group, allows for a programmed, regioselective functionalization of the thiophene core. For instance, one could first perform a Suzuki coupling at the 5-position, then a formyl group transformation, followed by a second, different coupling reaction at the 3-position.

Overview of Boronic Acids in Cross-Coupling Methodologies

Boronic acids and their derivatives are stable, generally low-toxicity organoboron compounds that have become indispensable reagents in organic synthesis. achemblock.com Their prominence is largely due to their role as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. acs.org

The catalytic cycle of the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., a bromothiophene) to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a crucial step often facilitated by a base.

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. sigmaaldrich.com

The mild reaction conditions and high tolerance for a wide variety of functional groups have made the Suzuki reaction a favored method for synthesizing biaryls, polyolefins, and styrenes. acs.orgsigmaaldrich.com Thienylboronic acids are common substrates, enabling the efficient incorporation of the thiophene moiety into larger conjugated systems. rsc.orgrsc.org

Contextualization of this compound within Multicomponent Synthesis

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov

This compound is an ideal candidate for sophisticated, MCR-like sequential syntheses. Its trisubstituted nature allows it to serve as a central scaffold onto which different molecular fragments can be appended in a controlled manner. A hypothetical synthetic strategy could involve:

A selective Suzuki-Miyaura coupling utilizing the boronic acid at the 5-position.

A subsequent condensation or Wittig reaction involving the formyl group at the 2-position.

A final cross-coupling reaction, such as a Sonogashira or Buchwald-Hartwig amination, at the bromo-substituted 3-position.

This capacity for programmed, sequential functionalization makes this compound a powerful tool for diversity-oriented synthesis, enabling the rapid generation of libraries of complex, polysubstituted thiophene derivatives for screening in drug discovery and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1451393-26-2 | fluorochem.co.uk |

| Molecular Formula | C₅H₄BBrO₃S | |

| Molecular Weight | 234.86 g/mol | |

| Physical Form | Solid | rsc.org |

| Melting Point | Data not available in reviewed literature |

属性

IUPAC Name |

(4-bromo-5-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVLESYOWXKWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C=O)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Bromo 2 Formylthiophene 5 Boronic Acid and Analogous Systems

Strategies for Thiophene (B33073) Ring Construction and Functionalization Precursors

The initial step in the synthesis of complex thiophenes often involves the construction of the thiophene ring itself from acyclic precursors. Several classical and modern methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope and regiochemical control. derpharmachemica.comnih.gov

Prominent among these are the Paal-Knorr Thiophene Synthesis , the Fiesselmann Thiophene Synthesis , the Gewald Aminothiophene Synthesis , and the Hinsberg Thiophene Synthesis . derpharmachemica.comorganic-chemistry.orgwikipedia.orgwikipedia.org

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene. organic-chemistry.orgwikipedia.org This method is a straightforward approach to symmetrically substituted thiophenes.

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgresearchgate.net This method is particularly useful for accessing thiophenes with specific oxygenation patterns.

The Gewald reaction is a versatile one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netarkat-usa.org The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org This method is highly valued for its efficiency and the diversity of substituents that can be incorporated. tandfonline.comnih.gov

The Hinsberg synthesis employs the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to afford thiophene-2,5-dicarboxylic acids. derpharmachemica.comresearchgate.net This reaction proceeds through a Stobbe-type condensation mechanism. derpharmachemica.com

These foundational methods provide access to a wide array of substituted thiophenes, which can then serve as precursors for the introduction of the bromo, formyl, and boronic acid functionalities.

Installation of the Boronic Acid Moiety

The introduction of a boronic acid group onto the thiophene ring is a critical transformation, enabling subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Several strategies can be employed to achieve this functionalization with high regioselectivity.

Directed Ortho-Metalation and Borylation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as a borate (B1201080) ester, to install the boronic acid moiety. While broadly applied, specific examples on thiophene often involve directing groups like amides or sulfonamides to guide the lithiation and subsequent borylation. nih.gov For a precursor like 3-bromothiophene (B43185), a directing group at the 2-position would be required to direct metalation to the 5-position. The formyl group itself is generally not compatible with strong bases like organolithiums, necessitating the use of a protected formyl group, such as a dioxolane acetal (B89532), during the metalation-borylation sequence.

| Directing Group (DG) | Position of DG | Position of Borylation | Notes |

| Amide | 2 | 3 or 5 | The regioselectivity can be influenced by steric and electronic factors. |

| Sulfonamide | 2 | 3 or 5 | A robust directing group for DoM. |

| Protected Formyl (e.g., Acetal) | 2 | 3 or 5 | Protection is necessary to prevent reaction of the organolithium with the formyl group. |

Palladium-Catalyzed Borylation Protocols

Palladium-catalyzed borylation has emerged as a highly efficient and functional-group-tolerant method for the synthesis of aryl and heteroaryl boronic acids and their esters. This approach typically involves the cross-coupling of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base.

For the synthesis of a thiophene-5-boronic acid derivative, a 5-halothiophene precursor would be employed. For instance, a 3-bromo-5-halothiophene could be selectively borylated at the 5-position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like protodeboronation. researchgate.net

| Boron Reagent | Catalyst | Ligand | Base |

| Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | dppf | KOAc |

| Pinacolborane (HBpin) | PdCl₂(CH₃CN)₂ | Various phosphines | NEt₃ |

Halogen-Magnesium Exchange and Subsequent Electrophilic Quenching with Boron Reagents

The halogen-magnesium exchange reaction is a classic and highly effective method for the preparation of Grignard reagents from aryl halides. These organomagnesium intermediates can then be reacted with a variety of electrophiles, including borate esters, to form boronic acids or their esters. The use of reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) has been shown to facilitate the exchange even on less reactive aryl bromides and in the presence of sensitive functional groups.

In the context of synthesizing 3-bromo-2-formylthiophene-5-boronic acid, a plausible route would involve starting with a 3,5-dibromo-2-formylthiophene precursor (with the formyl group likely protected). A regioselective halogen-magnesium exchange at the 5-position, which is generally more reactive, followed by quenching with a trialkyl borate (e.g., triisopropyl borate), would yield the desired boronic acid derivative after acidic workup.

| Reagent | Substrate | Electrophile | Product |

| iPrMgCl·LiCl | 3,5-Dibromo-2-(protected-formyl)thiophene | B(OiPr)₃ | 3-Bromo-2-(protected-formyl)thiophene-5-boronic acid |

| n-BuLi/MgBr₂ | 3,5-Dibromo-2-(protected-formyl)thiophene | B(OMe)₃ | 3-Bromo-2-(protected-formyl)thiophene-5-boronic acid |

Introduction and Functionalization of the Formyl Group

The formyl group is a key functional handle that can be introduced onto the thiophene scaffold through several established methods.

Formylation Reactions on Thiophene Scaffolds

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com For thiophene and its derivatives, formylation generally occurs at the most electron-rich position, which is typically the α-position (2 or 5). wikipedia.org Therefore, starting with 3-bromothiophene, a Vilsmeier-Haack reaction would be expected to yield a mixture of 3-bromo-2-formylthiophene and 3-bromo-5-formylthiophene, with the former often being the major product due to steric hindrance from the bromine atom at the 3-position. rsc.orgrsc.org

Another approach is the Duff reaction , which is suitable for the formylation of highly activated aromatic rings like phenols but is generally less efficient for thiophenes. wikipedia.org It uses hexamine as the formylating agent in the presence of an acid. youtube.com

Alternatively, a lithiation-formylation sequence can be employed. For example, direct lithiation of 3-bromothiophene with a strong base like n-butyllithium occurs preferentially at the 2-position. The resulting 3-bromo-2-lithiothiophene (B13734870) can then be trapped with an electrophilic formylating agent such as DMF to produce 3-bromo-2-formylthiophene. chemicalbook.com

| Reaction | Reagents | Position of Formylation |

| Vilsmeier-Haack | POCl₃, DMF | 2- or 5-position |

| Duff Reaction | Hexamine, Acid | Ortho to activating groups |

| Lithiation-Formylation | n-BuLi, DMF | Position of lithiation |

Preservation of Formyl Functionality during Subsequent Transformations

The formyl group is a versatile functional handle but can be sensitive to various reaction conditions, particularly those involving strong nucleophiles or harsh acidic/basic media. Its preservation during the introduction of a boronic acid moiety onto a bromo-formyl-thiophene scaffold is a critical challenge.

One common strategy to protect aldehyde functionalities is their conversion to acetals. For instance, in the synthesis of 5-formyl-2-furylboronic acid, the formyl group is protected as an O,O-acetal or N,O-acetal prior to the borylation step. organic-chemistry.orgacs.org This protection is typically achieved by reacting the aldehyde with an alcohol or diol under acidic conditions. The resulting acetal is stable to the conditions of many subsequent reactions, including metal-halogen exchange and borylation. Deprotection is usually accomplished by acidic work-up. organic-chemistry.orgacs.org

Table 1: Protecting Groups for Aldehydes

| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |

|---|---|---|---|

| O,O-Acetal | Aldehyde, Alcohol/Diol, Acid Catalyst | Aqueous Acid | Stable to bases, nucleophiles, and organometallics |

| N,O-Acetal | Aldehyde, Aminoalcohol | Mild Aqueous Acid | Generally less stable than O,O-acetals |

Alternatively, the choice of borylation conditions can be tailored to be compatible with the unprotected formyl group. Palladium-catalyzed borylation reactions using pinacolborane, for example, can often be performed under mild conditions that tolerate a variety of functional groups, including carbonyls. organic-chemistry.org The use of a mild base, such as triethylamine (B128534), is crucial for the selective formation of the carbon-boron bond while minimizing side reactions. organic-chemistry.org

Regioselective Synthesis of this compound Precursors

The synthesis of the target molecule relies on the controlled, stepwise introduction of the three different substituents at specific positions on the thiophene ring. This requires a thorough understanding of the directing effects of the substituents and the mechanisms of the reactions employed.

The bromination of thiophene and its derivatives is a well-established transformation. The regiochemical outcome is highly dependent on the electronic nature of the substituents already present on the ring. Thiophene itself undergoes electrophilic bromination preferentially at the 2- and 5-positions. Direct bromination of thiophene with bromine typically leads to 2-bromothiophene, which can be further brominated to 2,5-dibromothiophene. nih.gov The synthesis of 3-bromothiophene is more complex and often involves the debromination of 2,3,5-tribromothiophene. researchgate.net

When a deactivating, electron-withdrawing group such as a formyl group is present at the 2-position, electrophilic substitution is directed to the 4- and 5-positions. For instance, nitration of 2-formylthiophene can yield a mixture of 4- and 5-nitro isomers. nih.gov This suggests that direct bromination of 2-formylthiophene could potentially lead to a mixture of 4-bromo- and 5-bromo-2-formylthiophene. To achieve the desired 3-bromo substitution pattern, a different strategy is required. A practical method involves the selective metallation of 3-bromothiophene. nih.govwikipedia.org

The introduction of a boronic acid group can be achieved through several methods, with palladium-catalyzed borylation of halo-thiophenes being a prominent approach. organic-chemistry.orgtandfonline.com The regioselectivity of this reaction is dictated by the position of the halogen atom. To install a boronic acid at the 5-position of a 3-bromo-2-formylthiophene precursor, one would ideally start with a 3-bromo-5-halo-2-formylthiophene, where the 5-halo substituent is more reactive in the palladium-catalyzed borylation (e.g., iodo or bromo).

An alternative approach involves the halogen-metal exchange of a dihalothiophene followed by quenching with a boron electrophile. For example, 2,3-dibromothiophene (B118489) can undergo halogen-magnesium exchange at the 2-position, and subsequent reaction with an electrophile allows for the synthesis of 2-substituted 3-bromothiophenes. tandfonline.com This intermediate can then be subjected to palladium-catalyzed borylation at the 3-position. tandfonline.com A similar strategy could be envisioned for the synthesis of the target molecule, potentially starting from 2,3,5-tribromothiophene.

Table 2: Regioselective Reactions on Thiophene Scaffolds

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Bromothiophene | 1. n-BuLi 2. DMF | 3-Bromo-2-formylthiophene | nih.govwikipedia.org |

| 2,3-Dibromothiophene | 1. i-PrMgCl 2. Electrophile | 2-Substituted-3-bromothiophene | tandfonline.com |

| Aryl Halides/Triflates | Pinacolborane, PdCl2(dppf), Et3N | Arylboronates | organic-chemistry.org |

One-Pot Synthetic Sequences towards Polyfunctionalized Thiophenes

One-pot, multi-component reactions represent an efficient strategy for the synthesis of highly functionalized molecules, as they avoid the isolation and purification of intermediates, thus saving time and resources. nih.govtandfonline.com Several one-pot methods for the synthesis of polysubstituted thiophenes have been reported. For example, a three-component reaction between ethyl 2-cyano-3-arylacrylate, dialkyl acetylenedicarboxylates, and potassium thiocyanate (B1210189) provides a simple and efficient route to highly functionalized thiophenes under mild conditions. nih.govtandfonline.com

While a specific one-pot synthesis for this compound has not been explicitly described, the development of such a process would be highly desirable. A hypothetical one-pot sequence could involve the sequential and regioselective bromination, formylation, and borylation of a suitable thiophene precursor. For instance, a one-pot, three-step strategy involving sequential borylation, hydroxydechlorination, and Suzuki-Miyaura cross-coupling has been successfully applied to the synthesis of other functionalized aromatic systems. wikipedia.org A similar approach, tailored to the specific reactivity of the thiophene ring and the desired substitution pattern, could potentially be developed for the target molecule.

Applications in Metal Catalyzed Cross Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, has been extensively utilized with 3-Bromo-2-formylthiophene-5-boronic acid. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. wikipedia.orglibretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The bromine atom at the 3-position of the thiophene (B33073) ring serves as an excellent electrophilic partner in Suzuki-Miyaura reactions. This allows for the introduction of a wide array of nucleophilic coupling partners, primarily aryl and heteroaryl boronic acids. The regioselective functionalization at the C-Br bond is a key feature, enabling the synthesis of a diverse range of 5-substituted-2-formylthiophene-3-yl derivatives.

In a related study, the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids was successfully demonstrated. nih.govd-nb.inforesearchgate.net This work provides a strong precedent for the expected reactivity of the bromo group in this compound. The reaction of aryl halides with aryl boronic acids is generally favored over that of benzyl (B1604629) halides due to a slower oxidative addition and facile reductive elimination for the latter. nih.govd-nb.info

Table 1: Examples of Suzuki-Miyaura Coupling at the Bromo Position of a Thiophene Derivative

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 70 |

| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 3 | 3-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(3-chlorophenyl)thiophene | 65 |

| 4 | 4-Fluorophenylboronic acid | 2-(Bromomethyl)-5-(4-fluorophenyl)thiophene | 68 |

Data adapted from studies on a similar substrate, 2-bromo-5-(bromomethyl)thiophene, and are illustrative of the expected reactivity. nih.govd-nb.info

The boronic acid group at the 5-position of the thiophene ring acts as the nucleophilic component in the Suzuki-Miyaura coupling, reacting with various aryl and heteroaryl halides. This allows for the introduction of a second, distinct substituent onto the thiophene core. The versatility of this reaction is enhanced by the wide availability of aryl and heteroaryl halides.

The Suzuki-Miyaura coupling of boronic acids is a well-established and powerful tool for C-C bond formation, known for its mild reaction conditions and high functional group tolerance. nih.govtcichemicals.com The reaction can be performed with a variety of palladium catalysts and bases. nih.gov For instance, the coupling of 3-formyl-2-thiopheneboronic acid with electrophiles is a known transformation, highlighting the reactivity of the boronic acid moiety in the presence of a formyl group. cymitquimica.com

Table 2: Illustrative Suzuki-Miyaura Coupling at the Boronic Acid Position

| Entry | Electrophile | Catalyst | Base | Product |

| 1 | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl-2-formylthiophene |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | 5-(p-Tolyl)-2-formylthiophene |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 5-(2-Pyridyl)-2-formylthiophene |

| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | 5-(4-Nitrophenyl)-2-formylthiophene |

This table presents hypothetical examples based on general knowledge of Suzuki-Miyaura reactions involving thiopheneboronic acids.

A key advantage of this compound is the potential for chemoselective and orthogonal cross-coupling reactions. The differential reactivity of the C-Br bond and the C-B(OH)₂ bond allows for selective functionalization of one site while leaving the other intact for subsequent transformations. This selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

For instance, in a study on 3-bromo-4-trifloyl-thiophenes, an unusual ligand-dependent chemoselectivity was observed in Suzuki-Miyaura cross-coupling reactions. researchgate.net The use of Pd(PPh₃)₄ favored reaction at the triflate group over the bromide, while Pd(tBu₃P)₂ reversed this selectivity. researchgate.net This demonstrates that by carefully selecting the palladium catalyst and its associated ligands, one can direct the coupling to either the bromo or the boronic acid position of this compound. This orthogonal reactivity is highly valuable for the stepwise synthesis of complex, multi-substituted thiophene derivatives.

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of conjugated oligomers and polymers through sequential cross-coupling strategies. universiteitleiden.nl By first reacting at one of the functional groups (e.g., the bromo position) and then at the other (the boronic acid position), well-defined, alternating copolymers can be constructed. This approach is fundamental to the synthesis of a wide range of thiophene-based materials with tailored electronic and optical properties. rsc.org

The synthesis of thiophene-containing conjugated polymers has been successfully achieved through Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives. rsc.org Similarly, tandem Kumada–Tamao catalyst-transfer condensation polymerization followed by Suzuki–Miyaura coupling has been employed for the synthesis of end-functionalized poly(3-hexylthiophene). rsc.org These methods underscore the potential of using this compound in similar polymerization strategies to create novel functional polymers.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is the most prominent, other transition metal-catalyzed reactions can also be employed to functionalize this compound.

The Stille coupling is another versatile palladium-catalyzed reaction for forming C-C bonds, involving the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide. wikipedia.orgopenochem.orgorganic-chemistry.orgnumberanalytics.com The bromo group on this compound can readily participate as the electrophilic partner in Stille couplings. This reaction offers an alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare.

The Stille reaction has been widely used in the synthesis of complex molecules and natural products due to its tolerance of a wide variety of functional groups and its utility in coupling complex fragments. wikipedia.orgnumberanalytics.com An improved synthesis of dithieno[3,2-b:2',3'-d]thiophene (DTT) and its derivatives for cross-coupling reactions involved a Stille coupling of 2,5-(bistrimethylstannyl)-DTT to afford an oligomer, showcasing the utility of this reaction in polymer synthesis. rsc.org This suggests that after converting the boronic acid functionality of this compound to an organostannane, it could be used as a monomer in Stille polymerization.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

In the context of this compound, the bromo substituent at the C3 position serves as the reactive handle for the Sonogashira coupling. This allows for the regioselective introduction of an alkynyl group onto the thiophene core, while leaving the formyl and boronic acid functionalities intact for subsequent transformations. The general scheme for this reaction involves the coupling of the bromothiophene derivative with a terminal alkyne in the presence of a palladium catalyst, a copper salt, and a base.

While specific literature detailing the Sonogashira coupling of this compound is not prevalent, the reactivity of bromothiophenes in this transformation is well-established. For instance, the Sonogashira cross-coupling of 3-bromo-1,2-diones has been successfully demonstrated, leading to the formation of 3-alkynyl-1,2-diones. researchgate.net This highlights the feasibility of utilizing the bromo group on the thiophene ring for such couplings. The reaction conditions typically involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) source such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine (B44863) in a suitable solvent.

The resulting 3-alkynyl-2-formylthiophene-5-boronic acid derivatives are valuable intermediates. The newly introduced alkyne can participate in various further reactions, such as cycloadditions, while the formyl and boronic acid groups remain available for other synthetic manipulations, including but not limited to, reductive amination, Wittig reactions, or Suzuki coupling.

Table 1: Representative Conditions for Sonogashira Coupling of Bromothiophenes

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50 °C | researchgate.net |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | Room Temp. | wikipedia.org |

| Pd(OAc)₂/XPhos | --- | Cs₂CO₃ | Dioxane | 100 °C | mdpi.com |

C-H Activation and Direct Arylation Approaches

C-H activation and direct arylation have emerged as powerful, atom-economical strategies for the formation of carbon-carbon and carbon-heteroatom bonds, circumventing the need for pre-functionalized starting materials. nih.govresearchgate.net These methods offer a direct route to the functionalization of thiophene rings at positions that might be otherwise difficult to access.

For a molecule like this compound, direct arylation could potentially occur at the vacant C4 position of the thiophene ring. The regioselectivity of C-H activation on thiophene rings is influenced by various factors, including the electronic nature of the existing substituents and the choice of catalyst and directing group. mdpi.comnih.gov The formyl group at the C2 position is an electron-withdrawing group, which can influence the reactivity of the adjacent C-H bonds.

Research on the direct C-H arylation of thiophene derivatives has shown that palladium catalysts are often effective for this transformation. mdpi.comresearchgate.net For example, the direct C-H arylation of thieno[3,2-d]pyrimidines has been achieved at the C2 position of the thiophene ring. mdpi.com In the case of this compound, the presence of substituents at the 2, 3, and 5 positions makes the C4-H bond the primary target for direct functionalization.

A plausible synthetic route could involve the direct arylation of the C4 position with an aryl halide in the presence of a palladium catalyst and a suitable base. This would lead to a tetra-substituted thiophene, a highly functionalized core structure amenable to further synthetic diversification. The choice of reaction conditions would be crucial to avoid undesired side reactions, such as the competing Suzuki coupling of the boronic acid group or the Sonogashira coupling of the bromo group.

While direct experimental data on the C-H activation of this compound is scarce, the extensive literature on the C-H functionalization of other substituted thiophenes provides a strong basis for the feasibility of such an approach. mdpi.comnih.govresearchgate.netnih.gov

Table 2: Potential C-H Arylation of a Substituted Thiophene

| Thiophene Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Reference |

| Thieno[3,2-d]pyrimidine | Aryl Bromide | Pd(OAc)₂ | X-Phos | K₂CO₃ | Dioxane | mdpi.com |

| 2-Substituted Thiophene | Aryl Iodide | Pd(OAc)₂ | SPhos | PivOH | Toluene | nih.gov |

Functional Group Transformations and Advanced Derivatization of 3 Bromo 2 Formylthiophene 5 Boronic Acid

Chemical Modifications of the Formyl Group

The aldehyde (formyl) group at the C2 position of the thiophene (B33073) ring is a primary site for a variety of chemical transformations, enabling its conversion into other important functional moieties.

The formyl group of 3-Bromo-2-formylthiophene-5-boronic acid can be readily reduced to a hydroxymethyl group (-CH₂OH). This transformation is typically achieved using mild reducing agents to avoid unwanted side reactions with the bromo and boronic acid functionalities.

Reduction of Formyl Group:

| Reagent | Product | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | (3-Bromo-5-(hydroxymethyl)thiophen-2-yl)boronic acid | A common and selective reagent for the reduction of aldehydes in the presence of other functional groups. |

Further reduction of the resulting hydroxymethyl group or direct reduction of the formyl group to a methyl group (-CH₃) can be accomplished through more vigorous reduction methods, such as Wolff-Kishner or Clemmensen reduction. However, the compatibility of these harsh conditions with the boronic acid and bromo substituents must be carefully considered.

The formyl group can be oxidized to a carboxylic acid, yielding 3-Bromo-5-carboxythiophene-2-boronic acid. This transformation introduces a new synthetic handle for further derivatization, such as amide or ester formation. The choice of oxidizing agent is critical to prevent the oxidation of the boronic acid group. Research has shown that the formation of a mixed anhydride (B1165640) with a carboxylic acid can significantly increase the oxidative stability of boronic acids. nih.gov This is attributed to stereoelectronic constraints imposed by the resulting ring structure, which slows the rate-limiting 1,2-shift during oxidation. nih.gov

Oxidation of Formyl Group:

| Reagent | Product |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | 3-Bromo-5-carboxythiophene-2-boronic acid |

| Jones' reagent (CrO₃/H₂SO₄) | 3-Bromo-5-carboxythiophene-2-boronic acid |

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). ekb.eg These reactions are typically carried out under mild acidic or basic conditions and are often reversible. ekb.egnih.gov The resulting imine can be further reduced to a secondary amine. The synthesis of Schiff bases from substituted thiophene aldehydes, such as 5-bromo-2-thiophenecarboxaldehyde, with various amines has been reported, highlighting the feasibility of this transformation. researchgate.net For instance, the condensation of 2-thiophene carboxaldehyde with aminobenzoic acid has been used to synthesize Schiff base ligands for metal complexes. nih.gov This indicates that this compound can be a versatile platform for creating a wide range of Schiff base derivatives with potential applications in coordination chemistry and materials science. nih.gov

Schiff Base Formation:

| Reactant | Product Type |

|---|---|

| Primary amine (R-NH₂) | Schiff base (Imine) |

| Hydroxylamine (NH₂OH) | Oxime |

Transformations Involving the Bromo Substituent

The bromo group at the C3 position offers another avenue for the functionalization of the thiophene core, primarily through displacement or metal-halogen exchange reactions.

Direct nucleophilic aromatic substitution (SₙAr) of the bromo group in this compound is challenging due to the electron-rich nature of the thiophene ring. However, the presence of the electron-withdrawing formyl group at the adjacent C2 position can activate the C3 position towards nucleophilic attack. libretexts.orglibretexts.orgmrcolechemistry.co.uk The success of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.orgmrcolechemistry.co.uk For SₙAr reactions to occur, a strong nucleophile is typically required, and the reaction may need to be facilitated by a copper catalyst.

Lithium-halogen exchange is a powerful method for converting the C-Br bond into a C-Li bond, creating a highly reactive organolithium intermediate. wikipedia.org This reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium. wikipedia.orgsciencemadness.org The resulting lithiated thiophene can then be quenched with a variety of electrophiles to introduce new functional groups at the C3 position. However, the presence of the acidic proton of the boronic acid group presents a challenge, as it can be deprotonated by the organolithium reagent. nih.gov To circumvent this issue, a combination of i-PrMgCl and n-BuLi can be employed, which allows for selective bromine-metal exchange in the presence of acidic protons under non-cryogenic conditions. nih.gov Alternatively, protection of the boronic acid group, for example as a pinacol (B44631) ester, may be necessary before performing the lithium-halogen exchange. nih.govnih.gov

Potential Electrophiles for Quenching:

| Electrophile | Introduced Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxyalkyl/Hydroxyaryl |

| Alkyl halides | Alkyl/Aryl |

Derivatization of the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can be readily converted into various derivatives, altering its stability, solubility, and reactivity in subsequent chemical transformations.

Formation of Boronic Esters and Amides

The conversion of boronic acids into boronic esters is a common strategy to enhance their stability towards protodeboronation and to modify their solubility profiles. This transformation is typically achieved through condensation reactions with diols. For instance, the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester. While specific studies detailing the formation of the pinacol ester of this compound are not prevalent in the reviewed literature, the general methodology is widely applicable. A patent for the preparation of the isomeric 5-formyl-3-thienyl boronic acid pinacol ester from 4-bromo-thiophene-2-carbaldehyde suggests a similar pathway could be employed, involving the reaction with a magnesium metal and an alkoxy boronic acid pinacol ester in an ether solvent.

Another important class of boronic acid derivatives are boronic amides, often formed with diethanolamine (B148213). These N-aryl diethanolamine (DABO) boronates are typically crystalline, air-stable solids, which facilitates their handling and storage compared to the corresponding free boronic acids. researchgate.netnih.gov The synthesis of these derivatives generally involves the direct reaction of the boronic acid with diethanolamine in a suitable solvent, leading to the formation of a stable dioxazaborocane ring system. researchgate.netnih.gov This transformation can often be carried out as a straightforward workup procedure from a crude boronic acid solution. sci-hub.se

Table 1: Representative Conditions for Boronic Ester and Amide Formation

| Derivative | Reagent | General Conditions | Product |

| Pinacol Ester | Pinacol | Acid or Lewis acid catalysis, azeotropic removal of water | 2-(3-Bromo-2-formylthiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Diethanolamine Amide | Diethanolamine | Stirring in a suitable solvent (e.g., CH2Cl2) at room temperature | 2-(3-Bromo-2-formylthiophen-5-yl)-6,7-dihydro-4H- cymitquimica.combldpharm.comnih.govdioxazaborocine |

Note: The conditions presented are generalized from standard procedures for boronic acid derivatization and may require optimization for this compound.

Stereoselective Homologation Reactions

Stereoselective homologation reactions of boronic acids provide a powerful tool for the asymmetric synthesis of complex molecules by introducing a new stereocenter adjacent to the boron-bearing carbon. These reactions typically involve the reaction of a boronic ester with a carbenoid, followed by a stereospecific 1,2-migration.

One of the most well-established methods is the Matteson homologation, which utilizes a chiral auxiliary on the boronic ester to direct the stereochemical outcome of the reaction with a halomethyl lithium reagent. While specific examples with this compound are not detailed in the available literature, the general applicability of the Matteson reaction to aryl and heteroaryl boronic esters is well-documented. The reaction generally proceeds with high diastereoselectivity, controlled by the chiral diol of the boronic ester.

More recent advancements have focused on catalytic asymmetric homologation reactions. These methods often employ a chiral catalyst to control the stereoselectivity of the reaction between an achiral boronic ester and a diazo compound or another carbenoid precursor. For instance, palladium-catalyzed homologation of arylboronic acids has been reported, offering a direct route to benzylic boronic esters. cymitquimica.com Furthermore, organocatalytic approaches using chiral BINOL derivatives have been developed for the asymmetric homologation of various boronic acids, including heterocyclic ones. bldpharm.com These methods provide access to enantioenriched products that are valuable intermediates in organic synthesis.

Table 2: General Strategies for Stereoselective Homologation of Arylboronic Esters

| Homologation Method | Key Reagents | Stereocontrol | General Product Type |

| Matteson Homologation | Chiral boronic ester, halomethyl lithium | Substrate-controlled (chiral auxiliary) | α-Haloalkylboronic ester |

| Catalytic Asymmetric Homologation | Achiral boronic ester, diazo compound, chiral catalyst (e.g., Pd or BINOL-based) | Catalyst-controlled | Enantioenriched α-substituted boronic ester |

Note: The application and efficiency of these methods would need to be experimentally verified for this compound.

Research Applications in Advanced Materials Science

Synthesis of Novel π-Conjugated Systems and Oligomers

The strategic placement of reactive functional groups on the 3-Bromo-2-formylthiophene-5-boronic acid scaffold makes it an ideal candidate for the construction of novel π-conjugated systems and oligomers. The boronic acid group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the linkage of the thiophene (B33073) unit to other aromatic or vinylic substrates. The bromo substituent provides an additional reactive handle for sequential or orthogonal coupling reactions, offering a pathway to more complex and extended π-systems.

The formyl group at the 2-position further enhances the synthetic utility of this building block. It can be utilized in a variety of condensation reactions, such as Knoevenagel or Wittig reactions, to introduce new functionalities and extend the conjugation length of the resulting oligomers. This trifunctionality allows for a modular approach to the design and synthesis of thiophene-based oligomers with precisely controlled structures and, consequently, tailored electronic and photophysical properties. While specific examples of oligomers synthesized directly from this compound are not extensively detailed in currently available literature, the well-established reactivity of its functional groups points to its significant potential in this area.

Integration into Organic Electronic Materials

The development of new organic materials for electronic applications is a rapidly advancing field. Thiophene-containing molecules are of particular interest due to their excellent charge transport properties and environmental stability. This compound serves as a key building block for the creation of such materials.

Conductive polymers and organic semiconductors are the cornerstones of modern organic electronics. The ability of this compound to participate in polymerization reactions makes it a valuable precursor for these materials. Through Suzuki polycondensation, the boronic acid and bromo functionalities can react with appropriate comonomers to form well-defined polythiophene derivatives.

The formyl group offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties. For instance, the aldehyde can be converted into a cyano-vinyl group, which is a strong electron-withdrawing moiety. The introduction of such groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport, a crucial aspect for n-type organic semiconductors. The specific substitution pattern of this compound can also influence the regioregularity of the resulting polymers, which in turn has a significant impact on their solid-state packing and charge carrier mobility.

Organic chromophores with tailored absorption and emission properties are essential for the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-systems that can be constructed using this compound are inherently chromophoric.

The formyl group plays a dual role in the design of optoelectronic chromophores. It can act as an electron-withdrawing group, creating an intramolecular charge transfer (ICT) character when coupled with an electron-donating unit. This ICT can lead to desirable photophysical properties, such as large Stokes shifts and tunable emission colors. Furthermore, the formyl group can serve as an anchoring point for attaching the chromophore to other molecules or surfaces, which is a critical step in the fabrication of dye-sensitized solar cells and other devices. While detailed studies on optoelectronic devices specifically incorporating chromophores derived from this compound are still emerging, the foundational chemistry suggests a promising future for its application in this domain.

Design of Supramolecular Assemblies Based on Thiophene Scaffolds

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design of complex systems held together by non-covalent interactions. The functional groups present in this compound provide multiple handles for directing the formation of ordered supramolecular assemblies.

The boronic acid moiety is known to form reversible covalent bonds with diols, leading to the formation of boronate esters. This interaction can be used to construct complex architectures such as macrocycles and polymers. Additionally, boronic acids can self-assemble through the formation of hydrogen-bonded dimers or trimers of boronic acid anhydrides (boroxines). The formyl group can participate in hydrogen bonding and other dipole-dipole interactions, further guiding the self-assembly process. The combination of these functionalities on a rigid thiophene scaffold allows for the design of supramolecular structures with well-defined shapes and cavities, which could find applications in sensing, catalysis, and host-guest chemistry.

Role in Medicinal Chemistry Research and Scaffold Design

Strategic Utilization as a Synthetic Intermediate for Heterocyclic Frameworks

The molecular architecture of 3-Bromo-2-formylthiophene-5-boronic acid makes it an exceptionally versatile intermediate for the synthesis of complex heterocyclic systems, especially fused-ring structures. The three reactive sites—the boronic acid at the C5 position, the formyl group at C2, and the bromine atom at C3—can undergo selective and sequential chemical transformations, allowing for a controlled and predictable assembly of intricate molecular designs.

The boronic acid group is primarily exploited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the attachment of a wide array of aryl and heteroaryl groups at the C5 position of the thiophene (B33073) ring. This is a foundational step in building the core of many drug-like molecules.

Simultaneously, the formyl group (an aldehyde) at the C2 position serves as a versatile handle for constructing fused heterocyclic rings. For instance, it can readily undergo condensation reactions with hydrazines or substituted hydrazines to yield a pyrazole (B372694) ring fused to the thiophene core, forming a thieno[3,2-c]pyrazole scaffold. This class of compounds is of significant interest in medicinal chemistry. The formyl group can also be a precursor for other functionalities through reactions like oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine via reductive amination.

The bromine atom at the C3 position provides a third, distinct reaction site. It can participate in various other cross-coupling reactions, such as Sonogashira, Heck, or Stille couplings, or be used in metal-halogen exchange to introduce nucleophiles. This multi-faceted reactivity allows chemists to introduce substituents or build additional rings in a highly regioselective manner after the other positions have been functionalized. The strategic, stepwise manipulation of these three groups enables the efficient synthesis of elaborate heterocyclic frameworks that would be difficult to access through other methods.

Scaffold Diversity Generation through Parallel Synthesis and Combinatorial Chemistry

The generation of large, diverse libraries of compounds for high-throughput screening is a cornerstone of modern drug discovery. Building blocks that possess multiple, orthogonally reactive functional groups are ideal starting points for combinatorial chemistry and parallel synthesis. This compound is a prime example of such a scaffold, enabling three-dimensional diversification from a single, common core.

The power of this reagent lies in the ability to perform a sequence of reactions, with each step introducing a new element of diversity. A typical combinatorial library synthesis using this scaffold could proceed as follows:

Diversity Point 1 (R1): The boronic acid at C5 is reacted with a library of aryl or heteroaryl halides via Suzuki coupling.

Diversity Point 2 (R2): The formyl group at C2 is then reacted with a library of hydrazines, hydroxylamines, or primary amines to generate a collection of thienopyrazoles, oximes, or imines, respectively.

Diversity Point 3 (R3): Finally, the bromo group at C3 can be subjected to a second type of cross-coupling reaction with another library of reagents, for example, terminal alkynes in a Sonogashira reaction.

This three-step sequence allows for the geometric expansion of the number of final compounds. Starting with 10 different partners for each of the three steps would result in the rapid generation of 10 x 10 x 10 = 1,000 unique molecules. This capacity for creating vast scaffold diversity makes this compound a highly efficient tool for exploring chemical space and identifying novel bioactive compounds.

Design of Analogues for Structure-Activity Relationship Studies (SAR) in Chemical Biology

Once a "hit" compound is identified from a screening campaign, the next critical phase is the optimization of its properties through Structure-Activity Relationship (SAR) studies. This process involves the systematic synthesis and evaluation of analogues to understand which parts of the molecule are essential for its biological function. The trifunctional nature of this compound provides a perfect platform for meticulous SAR exploration.

By using this compound as a core scaffold, medicinal chemists can systematically and independently modify the three key positions to probe their influence on biological activity:

C5-Position (via Boronic Acid): The Suzuki coupling allows for the introduction of a wide variety of aromatic and heterocyclic rings. This enables chemists to explore how factors like ring size, electronic properties (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential at this position impact target engagement.

C2-Position (via Formyl Group): The aldehyde can be converted into a range of functional groups. For example, reductive amination can introduce various substituted amines, while Wittig-type reactions can install different carbon-based substituents. This allows for the investigation of steric bulk, charge, and hydrogen-bonding capacity in this region of the molecule.

C3-Position (via Bromo Group): The bromine atom acts as a versatile handle for introducing further diversity. It can be replaced with small groups (like methyl or cyano) or larger aryl groups to probe steric and electronic requirements in this pocket of the target protein.

The ability to selectively modify each of these positions while keeping the others constant allows for a clear and systematic elucidation of the SAR, guiding the rational design of more potent and selective analogues.

Table 1: Potential Modifications of this compound for SAR Studies

| Position on Thiophene Ring | Initial Functional Group | Key Reaction Type | Examples of Introduced Groups (R) | Property Being Probed |

|---|---|---|---|---|

| C5 | Boronic Acid | Suzuki Coupling | Phenyl, Pyridyl, Naphthyl, Thiazolyl | Aromatic interactions, H-bond acceptors/donors |

| C2 | Formyl | Reductive Amination | -CH₂-NH-Cyclopropyl, -CH₂-N(CH₃)₂, -CH₂-NH-Benzyl | Basic groups, steric bulk, lipophilicity |

| C2 | Formyl | Condensation | Fused Pyrazole, Fused Isoxazole | Scaffold rigidity, H-bond patterns |

| C3 | Bromo | Sonogashira Coupling | Alkynes (-C≡C-Ph), Silylacetylenes | Linear extensions, steric hindrance |

| C3 | Bromo | Buchwald-Hartwig Amination | Amines (-NHR), Anilines | H-bond donors/acceptors |

Development of Chemical Probes and Tools for Biological Research

Beyond its role in creating potential therapeutics, this compound is also a valuable starting material for the synthesis of chemical probes. These are specialized molecules designed to study biological processes, identify protein targets, or visualize biological events. A chemical probe typically requires a core scaffold for target recognition, a reactive group or "warhead" for covalent labeling, and often a reporter tag (e.g., a fluorophore or biotin) for detection.

The boronic acid moiety itself can serve as a reversible covalent warhead, particularly for serine proteases, where the boron atom can form a stable adduct with the catalytic serine residue. This has been a successful strategy in the design of enzyme inhibitors.

Alternatively, the trifunctional scaffold can be used to assemble multi-component probes. For example, the core structure responsible for selective binding to a target protein can be constructed using the formyl and boronic acid groups. The bromo position can then serve as an attachment point for a linker connected to a reporter tag like biotin (B1667282) (for affinity purification) or a fluorescent dye (for imaging). This modular approach allows for the rational design of sophisticated chemical tools to interrogate complex biological systems. The ability to build out from three distinct points on the thiophene ring provides the synthetic flexibility needed to create highly tailored probes for specific research applications.

Computational and Theoretical Investigations of 3 Bromo 2 Formylthiophene 5 Boronic Acid and Its Derivatives

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving thiophene (B33073) boronic acids. These calculations can map out the energy landscape of a reaction, identifying intermediates and the high-energy transition states that connect them.

For reactions like the Suzuki-Miyaura cross-coupling, a common application for boronic acids, computational studies can model the entire catalytic cycle. This includes the oxidative addition of an aryl halide to a palladium(0) complex, transmetalation with the boronic acid, and the final reductive elimination step that forms the new carbon-carbon bond. According to a plausible mechanism for palladium-catalyzed reactions, the process can initiate with an oxidative addition, followed by transmetalation with the boronic acid, which may proceed through a defined transition state, such as a chair-like conformation, before reductive elimination regenerates the catalyst and yields the product. rsc.org

In the context of 3-Bromo-2-formylthiophene-5-boronic acid, DFT calculations could be used to model its participation in such coupling reactions. For instance, in a proposed mechanism for the cyanation of aryl boronic acids, the reaction commences with the oxidative addition of a thiocyanate (B1210189) to a Pd(0) catalyst, forming a complex. rsc.org This is followed by coordination and transmetalation with the boronic acid, proceeding through a chair-like transition state to form a subsequent complex. rsc.org The final step is a reductive elimination that yields the desired nitrile product and regenerates the active Pd(0) catalyst. rsc.org

Furthermore, theoretical studies on related organoboron compounds have investigated transition states in other reaction types. For example, DFT and QM/MM hybrid calculations on the phosphoric acid-catalyzed allylation of aldehydes by allylboronates suggest the reaction proceeds via a six-membered chair-like transition state. whiterose.ac.uk Mechanistic studies using computational methods can also reveal the importance of intermolecular forces, such as hydrogen bonding, in stabilizing transition states and controlling stereoselectivity. acs.org

Table 1: Hypothetical Transition State Analysis for a Suzuki Coupling Reaction This table is illustrative, based on typical data from computational studies.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | 0.0 | +15.2 | -5.4 | 15.2 |

| Transmetalation | -5.4 | +10.8 | -12.1 | 16.2 |

Electronic Structure Analysis of Functionalized Thiophene Systems

The electronic properties of this compound are dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing bromo, formyl, and boronic acid substituents. Density Functional Theory (DFT) is a widely used method to analyze the electronic structure of such functionalized thiophene systems. rdd.edu.iqresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. rdd.edu.iq For functionalized thiophenes, the introduction of substituents can tune these energy levels. researchgate.net For example, combining strong electron-acceptor groups with the thiophene ring can strengthen donor-acceptor interactions. researchgate.net

Other calculated electronic properties include the chemical potential, molecular hardness, softness, and the global electrophilicity index. rdd.edu.iqresearchgate.net These quantum chemical parameters provide a quantitative measure of the molecule's stability and reactivity. researchgate.net For instance, studies on thiophene-phenylene systems have shown that new structures can possess low chemical hardness and large electrophilicity, indicating they are more reactive. rdd.edu.iq The substitution pattern on the thiophene ring significantly influences these properties. The presence of both electron-donating and electron-withdrawing groups can lead to unique electronic characteristics, making these molecules suitable for applications in organic electronics like semiconductors and photovoltaic cells. rdd.edu.iq

Table 2: Calculated Electronic Properties of Substituted Thiophenes This table presents typical data ranges for functionalized thiophenes based on DFT calculations.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Global Electrophilicity Index (ω) |

|---|---|---|---|---|

| Thiophene | -6.5 | -0.8 | 5.7 | 0.98 |

| 2,5-Dibromothiophene | -6.8 | -1.5 | 5.3 | 1.54 |

| Thiophene-2-carboxaldehyde | -7.0 | -2.1 | 4.9 | 2.35 |

Prediction of Regioselectivity and Stereoselectivity in Complex Syntheses

Computational methods are invaluable for predicting the outcomes of reactions where multiple products could be formed. For derivatives of this compound, this includes predicting regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another).

In complex syntheses, such as metal-catalyzed cross-coupling reactions, the substitution pattern on the thiophene ring heavily influences the regiochemical outcome. nih.gov High-yielding synthetic routes to thiophene-based arylpyridines have been developed that involve two sequential Suzuki coupling reactions, the first of which is reported to be completely regioselective. researchgate.net Computational models can rationalize this selectivity by comparing the activation energies for different reaction pathways. The steric and electronic effects of the bromo, formyl, and boronic acid groups on the this compound scaffold would be key factors in determining which site is most reactive. Metal-mediated synthetic approaches often provide a high degree of regioselectivity. nih.gov

Stereoselectivity is critical in the synthesis of chiral molecules. While this compound itself is not chiral, it can be used to synthesize chiral derivatives. Computational studies can predict the stereochemical outcome of such reactions. nih.gov For instance, DFT calculations have been used to understand the enantioselective formation of S(VI)-F bonds, revealing that specific non-covalent interactions, like hydrogen bonds, are key to governing the formation of the chiral center. acs.org By modeling the transition states for the formation of different stereoisomers, chemists can predict which one is energetically favored and thus more likely to be produced. acs.orgnih.gov

Conformation and Conformational Dynamics Studies

The three-dimensional shape (conformation) of this compound and its flexibility (conformational dynamics) are crucial to its reactivity and interactions with other molecules. The thiophene molecule is known to be flat. wikipedia.org However, the substituents—particularly the formyl and boronic acid groups—can rotate around their single bonds to the ring.

Computational methods like molecular mechanics and molecular dynamics (MD) simulations can explore the potential energy surface of the molecule to identify its most stable conformations. These studies can reveal the preferred orientation of the formyl (CHO) and boronic acid (B(OH)₂) groups relative to the thiophene ring. The orientation is often a balance between steric hindrance and electronic interactions (e.g., intramolecular hydrogen bonding).

Molecular dynamics simulations can also provide insights into the molecule's behavior over time. rsc.org For instance, MD studies on thiophene derivatives bound to biological targets have used analyses like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the binding and the structural fluctuations of the molecule-target complex. nih.gov A detailed surface hopping molecular dynamics study of thiophene and bithiophene highlighted the importance of ring puckering in their photochemistry. rsc.org Such dynamic studies are essential for understanding how the molecule's shape changes in different environments and how this affects its function.

Table 3: Key Torsional Angles and Conformational Energy This table is a hypothetical representation of conformational analysis results.

| Conformer | Dihedral Angle (S-C2-C=O) | Dihedral Angle (C4-C5-B-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 0° (syn) | 0° | 2.5 |

| B | 180° (anti) | 0° | 1.8 |

| C | 0° (syn) | 180° | 1.2 |

Advanced Analytical Methodologies for Structural Elucidation of Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic and organometallic compounds. For derivatives of 3-bromo-2-formylthiophene-5-boronic acid, a combination of ¹H, ¹³C, ¹¹B, and, where applicable, ¹⁹F NMR experiments provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy : Proton NMR is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For derivatives of the title compound, characteristic signals for the formyl proton and the thiophene (B33073) ring proton are expected. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the thiophene ring.

¹³C NMR Spectroscopy : This technique probes the carbon skeleton of a molecule. In derivatives of this compound, distinct resonances for the formyl carbon, the thiophene ring carbons, and any carbons in substituent groups can be observed. A notable feature in the ¹³C NMR spectra of borylated compounds is the potential absence or significant broadening of the signal for the carbon atom directly attached to the boron atom due to quadrupolar relaxation. rsc.org

¹¹B NMR Spectroscopy : As boron is a key element in the starting material, ¹¹B NMR is crucial for characterizing the boronic acid moiety and its derivatives, such as boronate esters. researchgate.net The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. researchgate.netscribd.com For instance, a trigonal planar sp² hybridized boron in a boronic acid will have a different chemical shift compared to a tetrahedral sp³ hybridized boron in a boronate ester or a complex with a Lewis base. nsf.gov This technique is particularly useful for monitoring reactions involving the boronic acid group, such as esterification or Suzuki coupling reactions. researchgate.netnih.gov The chemical shift of the boron atom can indicate the success of the reaction and the nature of the newly formed boron species. scribd.comnsf.gov

¹⁹F NMR Spectroscopy : For derivatives that incorporate fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool. nih.govnumberanalytics.com Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, even subtle changes in the molecular structure can lead to significant changes in the ¹⁹F NMR spectrum. rsc.orgnih.gov This makes it an excellent method for confirming the incorporation of fluorine-containing substituents and for studying their electronic environment within the molecule. nih.govrsc.org

A representative ¹H NMR spectrum for 5-Formyl-2-thiopheneboronic acid is publicly available. chemicalbook.com

Interactive Data Table: Representative NMR Data for Thiophene Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 9.0 (thiophene ring), 9.5-10.5 (formyl) | Number and electronic environment of protons |

| ¹³C | 120 - 150 (thiophene ring), 180-190 (formyl) | Carbon skeleton structure |

| ¹¹B | 20 - 35 (boronic acids), 5 - 15 (boronate esters) | Hybridization state and coordination of boron |

| ¹⁹F | Varies widely with structure | Presence and electronic environment of fluorine |

Mass Spectrometry (MS) Techniques (e.g., HRMS, MALDI-TOF)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming that the desired chemical transformation has occurred and for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the molecules for HRMS analysis. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) : This soft ionization technique is particularly useful for the analysis of larger molecules and polymers that may be difficult to ionize by other methods. For polymeric materials derived from this compound, MALDI-TOF can provide information about the molecular weight distribution and the structure of the repeating units.

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different functional groups and their connectivity within the molecule. For instance, the fragmentation of thiophene derivatives often involves characteristic losses of fragments such as CO, CHO, and Br. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. bdu.ac.in

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. bdu.ac.in Different types of bonds and functional groups absorb at characteristic frequencies. For derivatives of this compound, key vibrational bands would include the C=O stretch of the formyl group (typically around 1650-1700 cm⁻¹), C-Br stretching vibrations, B-O stretching vibrations of the boronic acid group, and various C-H and C-C stretching and bending vibrations of the thiophene ring. iosrjournals.orgnii.ac.jp The C-H in-plane bending vibrations for substituted thiophenes are generally observed in the 1000-1300 cm⁻¹ region, while out-of-plane bending occurs between 750-1000 cm⁻¹. primescholars.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. mdpi.com While some vibrations may be weak or inactive in the IR spectrum, they may be strong in the Raman spectrum, and vice versa. researchgate.net For thiophene-based materials, Raman spectroscopy is particularly sensitive to the conjugation length and conformation of the polymer backbone. mdpi.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of a molecule, which is invaluable for confirming the presence of key functional groups and for monitoring the progress of chemical reactions.

Interactive Data Table: Key Vibrational Frequencies for Thiophene Derivatives

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| C=O (formyl) | 1650 - 1700 | 1650 - 1700 |

| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-C (thiophene ring) | 1350 - 1600 | 1350 - 1600 |

| C-S (thiophene ring) | 600 - 850 | 600 - 850 |

| B-O (boronic acid) | 1300 - 1400 | Not typically strong |

| C-Br | 500 - 600 | 500 - 600 |

Electronic Spectroscopy (UV-Visible Absorption, Fluorescence) for Optoelectronic Characterization

Electronic spectroscopy provides insights into the electronic structure and optical properties of molecules, which is particularly important for compounds designed for applications in optoelectronics and sensing.

UV-Visible Absorption Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum of thiophene derivatives is characterized by π-π* transitions within the conjugated system. nii.ac.jp The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the thiophene ring. rsc.org For example, extending the conjugation length or introducing electron-donating or -withdrawing groups can lead to a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the absorption maximum. mdpi.comjchps.com

Fluorescence Spectroscopy : Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For those that are, the fluorescence spectrum provides information about the excited state properties of the molecule. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide insights into the structural changes that occur in the excited state. uobaghdad.edu.iq The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is another important parameter for characterizing fluorescent materials. The fluorescence properties of thiophene derivatives can be tuned by modifying their chemical structure, making them promising candidates for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netnih.govnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure, including the stereochemistry and the packing of the molecules in the crystal lattice. acs.orgresearchgate.net This information is invaluable for understanding the structure-property relationships of these materials and for designing new compounds with desired properties. mdpi.com While obtaining suitable single crystals for X-ray analysis can be challenging, the detailed structural information it provides is often essential for the complete characterization of a new compound. mdpi.comdtic.mil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |